molecular formula C18H21NO3 B1239579 Codeine monohydrate CAS No. 6059-47-8

Codeine monohydrate

Cat. No.: B1239579
CAS No.: 6059-47-8
M. Wt: 299.4 g/mol
InChI Key: OROGSEYTTFOCAN-DNJOTXNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: This involves reacting morphine with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at temperatures ranging from 40°C to 120°C .

Industrial Production Methods: In industrial settings, codeine is often extracted from opium or synthesized from morphine. The extraction process involves isolating morphine from opium and then converting it to codeine through methylation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Codeinone.

    Reduction: Dihydrocodeine.

    Substitution: Norcodeine.

Scientific Research Applications

Codeine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Codeine: Codeine is unique in its relatively mild potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and cough due to its favorable safety profile .

Biological Activity

Codeine monohydrate, a naturally occurring alkaloid derived from opium poppy, is primarily used for its analgesic and antitussive properties. Its biological activity is largely attributed to its interaction with the central nervous system through opioid receptors, particularly the mu-opioid receptor. This article delves into the pharmacodynamics, pharmacokinetics, metabolism, and clinical implications of this compound, supported by case studies and research findings.

Pharmacodynamics

Mechanism of Action
Codeine exerts its analgesic effects by binding to mu-opioid receptors in the brain and spinal cord, leading to a decrease in the perception of pain. It also interacts with kappa and delta opioid receptors, albeit to a lesser extent. This action results in hyperpolarization of nociceptive neurons, effectively impairing pain signal transmission .

Antitussive Activity
In addition to its analgesic properties, codeine is recognized for its antitussive effects. It suppresses cough reflexes by acting on the cough center in the medulla oblongata . Clinical trials have demonstrated its efficacy in treating cough associated with conditions such as tuberculosis .

Pharmacokinetics

Absorption and Bioavailability
Codeine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1-2 hours post-administration. The bioavailability of codeine ranges from 30% to 40% due to extensive first-pass metabolism in the liver .

Metabolism
Approximately 70-80% of codeine is metabolized in the liver. Key metabolic pathways include:

  • O-Demethylation : Converts codeine into morphine (5-10%).
  • N-Demethylation : Produces norcodeine (10%).
  • Glucuronidation : Forms codeine-6-glucuronide (C6G), which is pharmacologically active .

The enzyme CYP2D6 plays a crucial role in converting codeine to morphine; genetic polymorphisms affecting CYP2D6 can lead to significant variability in individual responses to codeine .

Elimination
The elimination half-life of codeine ranges from 2.5 to 4 hours, with renal excretion being the primary route for its metabolites .

Distribution

Codeine is widely distributed throughout body tissues and can cross the blood-brain barrier as well as the placenta, which raises considerations for use during pregnancy and breastfeeding . The apparent volume of distribution is approximately 3-6 L/kg, indicating extensive tissue binding .

Clinical Implications

Case Studies

  • A case study highlighted myopathy and coordination issues linked to prolonged use of codeine linctus, suggesting potential adverse effects associated with chronic administration .
  • Another study discussed interactions between codeine and other medications (e.g., carbamazepine), emphasizing the importance of monitoring for adverse reactions when co-administered with other central nervous system depressants .

Summary Table of this compound Characteristics

CharacteristicDetails
Chemical Structure C18H21NO3 (with monohydrate form)
Mechanism of Action Mu-opioid receptor agonist
Bioavailability 30-40%
Peak Plasma Concentration 1-2 hours after oral administration
Half-Life 2.5 - 4 hours
Metabolites Morphine, norcodeine, C6G
Primary Metabolism Enzymes CYP2D6, UGT2B7, UGT2B4
Excretion Route Renal (urinary)

Properties

CAS No.

6059-47-8

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1

InChI Key

OROGSEYTTFOCAN-DNJOTXNNSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

boiling_point

482 °F at 22 mmHg (sublimes) (NTP, 1992)
BP: 250 °C at 22 mm Hg

Color/Form

Orthorhombic crystals from water, dilute alcohol, ether
Colorless or white crystals or powde

density

1.32 at 68 °F (NTP, 1992) - Denser than water;  will sink

flash_point

167 °F (NTP, 1992)

melting_point

309 to 313 °F (after drying at 176 °F) (NTP, 1992)
154-156
157.5 °C

Key on ui other cas no.

6059-47-8

physical_description

Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992)
Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

41444-62-6 (PO4)

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
soluble in water
Soluble in water
Slightly soluble in water
Soluble in ethyl ether, benzene, chloroform, toluene;  very soluble in ethanol;  insoluble in petroleum ether
Soluble in alcohol and chloroform
0.577 g/L

Synonyms

Ardinex
Codeine
Codeine Phosphate
Isocodeine
N Methylmorphine
N-Methylmorphine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Codeine monohydrate
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Codeine monohydrate
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Q & A

Q1: What structural information about codeine monohydrate, codeine (anhydrous), and dihydrocodeinone is available from the research paper?

A1: The research paper titled "UNIT CELL, SPACE GROUP, AND INDEXED X-RAY DIFFRACTION POWDER DATA FOR CERTAIN NARCOTICS: I. This compound, CODEINE (ANHYDROUS), DIHYDROCODEINONE" [] investigates the crystallographic properties of these compounds. This includes determining the unit cell parameters, space group, and indexed X-ray diffraction powder data. This information is crucial for understanding the arrangement of molecules within the crystal lattice, which can influence properties such as stability, solubility, and bioavailability.

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